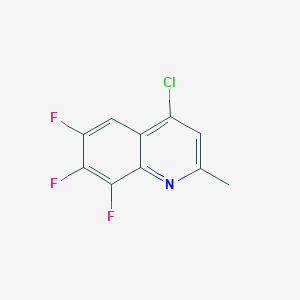

4-Chloro-6,7,8-trifluoro-2-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-6,7,8-trifluoro-2-methylquinoline is a fluorinated quinoline derivative. This compound is characterized by the presence of chlorine and three fluorine atoms on the quinoline ring, along with a methyl group at the second position. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7,8-trifluoro-2-methylquinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base Another approach involves the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with specific reagents to introduce the chlorine and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6,7,8-trifluoro-2-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.

Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

Oxidation and Reduction: Products include various oxidized or reduced forms of the quinoline ring.

Cross-Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Aplicaciones Científicas De Investigación

Antibacterial and Antitubercular Activity

Quinoline derivatives, including 4-chloro-6,7,8-trifluoro-2-methylquinoline, have been studied extensively for their potential as antibacterial agents. Research indicates that quinoline compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives with similar structural features have shown promising results with minimum inhibitory concentration (MIC) values as low as 4 µg/mL against resistant strains of tuberculosis .

Case Study:

A study focused on synthesizing new quinoline derivatives reported that compounds with trifluoromethyl groups demonstrated enhanced antibacterial properties. The mode of action involves the inhibition of bacterial enoyl-ACP reductase, which is crucial for fatty acid biosynthesis in bacteria .

Anticancer Properties

The compound has also been explored for its anticancer potential. Quinoline derivatives have been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Some studies have identified specific analogs that exhibit cytotoxic activity against different cancer cell lines .

Insecticidal Activity

Research has highlighted the potential use of quinoline derivatives as insecticides targeting larval vectors of diseases such as malaria and dengue. The synthesis of this compound and its analogs has shown significant larvicidal effects against mosquito larvae .

Data Table: Insecticidal Efficacy

| Compound | Target Species | Lethal Concentration (µM/mL) |

|---|---|---|

| This compound | Aedes aegypti (dengue vector) | 5.0 |

| 4-Dichloroquinoline | Anopheles gambiae (malaria vector) | 3.5 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include halogenation and nucleophilic substitutions. The characterization of these compounds is crucial for understanding their properties and potential applications.

Synthesis Overview:

- Starting Material: Begin with a suitable quinoline precursor.

- Halogenation: Introduce chlorine and trifluoromethyl groups through electrophilic aromatic substitution.

- Purification: Use chromatography techniques to isolate the desired compound.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6,7,8-trifluoro-2-methylquinoline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Trifluoromethyl-5,7,8-trifluoroquinoline

- 5,7,8-Trifluoroquinoline

- 7-Dimethylphosphano-5,8-difluoroquinoline

Uniqueness

4-Chloro-6,7,8-trifluoro-2-methylquinoline is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical and biological properties. Its specific substitution pattern differentiates it from other fluorinated quinolines, making it valuable for targeted applications in various fields .

Actividad Biológica

4-Chloro-6,7,8-trifluoro-2-methylquinoline is a fluorinated derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by the presence of both chlorine and trifluoromethyl groups, which enhance its lipophilicity and biological activity. The molecular formula is C10H5ClF3N, and it has a CAS number of 951905-11-6. The unique structure allows it to participate in various chemical reactions, including substitution and oxidation reactions, leading to a range of derivatives with potential biological applications.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine atoms in the compound are believed to enhance binding affinity to enzymes and receptors, modulating their activity. This can result in inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, fluorinated quinolines have been linked to enhanced activity against resistant strains of pathogens due to their ability to penetrate bacterial membranes more effectively than non-fluorinated analogs .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For example, chlorinated arylvinylquinolines have demonstrated potent activity against cancer cell lines with specific structural modifications enhancing their efficacy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Table: Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against resistant strains | Enhanced membrane penetration |

| Anticancer | Induces apoptosis in cancer cells | Modulation of survival signaling pathways |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Blocks inflammatory enzyme activity |

Case Study: Antimalarial Activity

A notable study focused on the antimalarial efficacy of fluorinated quinolines highlighted that compounds similar to this compound exhibited improved activity against Plasmodium falciparum strains. The introduction of a fluorine atom at specific positions was shown to enhance the compound's potency compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

4-chloro-6,7,8-trifluoro-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c1-4-2-6(11)5-3-7(12)8(13)9(14)10(5)15-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUHDAZFRVRKBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=C(C2=N1)F)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.